Meclofenamate Sodium
Meclofenamate Sodium
Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Sodium meclofenamate (anhydrous) is an organic sodium salt. It contains a meclofenamic acid(1-).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Sodium meclofenamate (anhydrous) is an organic sodium salt. It contains a meclofenamic acid(1-).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Brand Name:
Vulcanchem
CAS No.:
6385-02-0
VCID:
VC0000246
InChI:
InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
SMILES:
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Molecular Formula:
C14H10Cl2NNaO2
Molecular Weight:
318.1 g/mol
Meclofenamate Sodium
CAS No.: 6385-02-0
APIs
VCID: VC0000246
Molecular Formula: C14H10Cl2NNaO2
Molecular Weight: 318.1 g/mol
Purity: > 98%
CAS No. | 6385-02-0 |
---|---|
Product Name | Meclofenamate Sodium |
Molecular Formula | C14H10Cl2NNaO2 |
Molecular Weight | 318.1 g/mol |
IUPAC Name | sodium;2-(2,6-dichloro-3-methylanilino)benzoate |
Standard InChI | InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1 |
Standard InChIKey | OGPIIGMUPMPMNT-UHFFFAOYSA-M |
Isomeric SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
Canonical SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
Appearance | Solid powder |
Description | Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. Sodium meclofenamate (anhydrous) is an organic sodium salt. It contains a meclofenamic acid(1-). A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis. |
Purity | > 98% |
Solubility | 47.7 [ug/mL] |
Synonyms | Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate Meclofenamate Meclofenamate Sodium Meclofenamate Sodium Anhydrous Meclofenamate Sodium Monohydrate Meclofenamate, Sodium Meclofenamic Acid Meclomen Sodium Meclofenamate |
Reference | 1: Ghosh R, Hwang SM, Cui Z, Gilda JE, Gomes AV. Different effects of the nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144. doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794. 2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G, Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol. 1993 Dec;76(6):680-7. PubMed PMID: 8284070. 3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450. 4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8. PubMed PMID: 8436494. 5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429. 6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8. Review. PubMed PMID: 1810520. 7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus codeine, meclofenamate sodium, codeine, and placebo for relief of pain following surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90. PubMed PMID: 2197381. 8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A single and multiple dose pharmacokinetic and metabolism study of meclofenamate sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633. 9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium and hydrocortisone for controlling the postsurgical inflammatory response in rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048. 10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate sodium with acetaminophen, acetaminophen with codeine and placebo for relief of postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707. |
PubChem Compound | 4038 |
Last Modified | Nov 11 2021 |
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